Cas no 5580-32-5 (Benzeneethanamine, a,2-dimethyl-)
5580-32-5 structure
Product Name:Benzeneethanamine, a,2-dimethyl-
Numero CAS:5580-32-5
MF:C10H15N
MW:149.232802629471
CID:371880
PubChem ID:115808
Update Time:2023-10-31
Benzeneethanamine, a,2-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine, a,2-dimethyl-
- 1-(o-tolyl)propan-2-amine
- Benzeneethanamine,α,2-dimethyl-
- 1-Methyl-2-o-tolyl-aethylamin
- 1-methyl-2-o-tolyl-ethylamine
- 1-O-TOLYLPROPAN-2-AMINE
- 2-Amino-1-o-tolyl-propan
- 2-methylamphetamine
- 2-methylphenylisopropylamine
- AC1L3HR7
- AC1Q50AK
- CHEMBL2105361
- CTK6A7137
- Ortetamine
- O-Toylylaminopropane
- SureCN42180
- 2-methyl-amphetamine
- UNII-VF4N11KKKR
- MB01550
- 2-MA
- DTXSID30863569
- AKOS017269682
- Ortetamine [INN]
- (+/-)-O-METHYL-.ALPHA.-METHYLPHENYLETHYLAMINE
- Q7104316
- Ortetamin
- Phenethylamine, o,.alpha.-dimethyl-
- Ortetaminum
- 1-(2-Methylphenyl)-2-propylamin
- Benzeneethanamine, .alpha.,2-dimethyl-
- 1-(2-methylphenyl)propan-2-amine
- EN300-58327
- 1-(2-Tolyl)-2-propylamine
- 1-(2-Methyl-phenyl)-2-amino-propan
- o,alpha-Dimethylphenethylamine
- alpha,alpha-Dimethylphenylethylamine
- Ortetamina
- AKOS000160075
- 2-Propylamine, 1-(2-methylphenyl)-
- AB01006759-01
- Ortetamine[wikipedia]
- VF4N11KKKR
- SCHEMBL42180
- N10867
- 5580-32-5
-
- MDL: MFCD00868779
- Inchi: 1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3
- Chiave InChI: ZEMQBDFHXOOXLY-UHFFFAOYSA-N
- Sorrisi: NC(C)CC1C=CC=CC=1C
Proprietà calcolate
- Massa esatta: 149.12
- Massa monoisotopica: 149.12
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 111
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 26A^2
Proprietà sperimentali
- Densità: 0.938g/cm3
- Punto di ebollizione: 233.9ºC at 760mmHg
- Punto di infiammabilità: 100.1ºC
- Indice di rifrazione: 1.525
- LogP: 2.58500
Benzeneethanamine, a,2-dimethyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58327-0.05g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.05g |
$69.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.1g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.1g |
$105.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.25g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.25g |
$149.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.5g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.5g |
$284.0 | 2023-06-08 | |
| Enamine | EN300-58327-1.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 1g |
$385.0 | 2023-06-08 | |
| Enamine | EN300-58327-2.5g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 2.5g |
$754.0 | 2023-06-08 | |
| Enamine | EN300-58327-5.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 5g |
$1115.0 | 2023-06-08 | |
| Enamine | EN300-58327-10.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 10g |
$1654.0 | 2023-06-08 | |
| A2B Chem LLC | AG20153-2.5g |
Ortetamine |
5580-32-5 | 95% | 2.5g |
$829.00 | 2024-04-19 | |
| A2B Chem LLC | AG20153-5g |
Ortetamine |
5580-32-5 | 95% | 5g |
$1209.00 | 2024-04-19 |
Benzeneethanamine, a,2-dimethyl- Letteratura correlata
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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